Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Description
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1696907-15-9) is a pyrrolopyrimidine derivative with the molecular formula C9H10N4O2 and a molecular weight of 206.2 g/mol . It is a research-grade compound used in medicinal chemistry and drug discovery, particularly as a precursor for kinase inhibitors or nucleoside analogs. Key properties include:
- Solubility: Soluble in DMSO (10 mM stock solution recommended) .
- Storage: Stable at 2–8°C in inert atmospheres, with sensitivity to light and moisture .
- Purity: >98% by HPLC .
The compound features a 4-amino group on the pyrimidine ring and an ethyl ester at position 5, which influence its reactivity and interactions in biological systems.
Properties
IUPAC Name |
ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKROIRANZPIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NC(=C12)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a kinase inhibitor, making it valuable in the study of cell signaling pathways.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to effects such as cell cycle arrest and apoptosis. This mechanism is particularly relevant in its potential anticancer applications .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Amino vs. Chloro at Position 4: The 4-amino group in the target compound enhances hydrogen-bonding capacity and solubility in polar solvents compared to the 4-chloro analog, which is more lipophilic and reactive in cross-coupling reactions .
- Ethyl Ester vs. Methyl Ester : The ethyl ester (target) increases molecular weight by ~14 g/mol compared to the methyl analog, slightly enhancing lipophilicity .
- Carboxamide vs. Ester: Replacement of the 5-ester with a carboxamide (e.g., in 4-Amino-7-(2-hydroxyethoxymethyl)-...) improves water solubility due to hydrogen-bonding interactions .
Biological Activity
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS No. 1696907-15-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has been identified as a selective inhibitor of protein kinase B (PKB/Akt), which plays a critical role in cellular signaling pathways related to cell growth and survival. The compound exhibits ATP-competitive inhibition, demonstrating high selectivity for PKB over other kinases such as PKA (protein kinase A) .
Inhibition Profiles
The compound has shown promising results in inhibiting various kinases involved in cancer progression:
| Kinase | IC₅₀ (nM) | Selectivity |
|---|---|---|
| PKB | <100 | High |
| PKA | >1500 | Low |
| Other AGC Kinases | Variable | Moderate |
This selectivity profile suggests that this compound could be developed as a targeted cancer therapy with reduced side effects compared to non-selective kinase inhibitors .
Anticancer Effects
Recent studies have highlighted the compound's ability to inhibit tumor growth in vivo. Notably, it has been tested against various human tumor xenografts, showing significant inhibition of tumor growth at tolerable doses. These effects are likely mediated through the modulation of the PI3K-PKB-mTOR signaling pathway, which is frequently dysregulated in cancers .
Case Studies
- In Vivo Tumor Growth Inhibition :
- Cell Line Studies :
Additional Biological Activities
Beyond its anticancer properties, this compound exhibits potential antibacterial activity against various pathogens. Preliminary tests indicate that it may serve as a lead compound for developing new antibacterial agents .
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns (e.g., flattened boat conformation in fused rings) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amino groups (N-H at ~3300 cm⁻¹) .
Q. What are common synthetic routes for ethyl pyrrolo[2,3-d]pyrimidine carboxylates?
- Methodological Answer : A multi-step approach includes:
- Cyclization : React ethyl 2-cyanoacetate derivatives with formamidine or substituted aldehydes under reflux to form the pyrrolo-pyrimidine core .
- Chlorination/Amination : Use POCl₃ for chlorination at the 4-position or ammonia/amines for substitution .
- Esterification : Introduce the ethyl carboxylate group via nucleophilic substitution or coupling reactions .
Advanced Research Questions
Q. How can synthetic yields of ethyl 4-amino-pyrrolo[2,3-d]pyrimidines be optimized?
- Methodological Answer :
- Solvent systems : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
- Catalysts : Employ Pd-based catalysts (e.g., Suzuki coupling for aryl substitutions) or acid/base conditions (e.g., NaOAc for deprotection) .
- Temperature control : Optimize reflux conditions (e.g., 80–100°C for 6–10 hours) to minimize side products .
Q. What mechanisms underlie kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- ATP-binding site competition : The planar pyrrolo-pyrimidine core mimics purine bases, blocking kinase ATP pockets (e.g., EGFR, VEGFR2) .
- Biochemical assays : Use fluorescence polarization to measure IC₅₀ values and surface plasmon resonance (SPR) for binding kinetics .
- Molecular docking : Validate binding modes using software like AutoDock Vina with crystallographic kinase structures (PDB IDs: 1M17 for EGFR) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal assays : Cross-validate kinase inhibition using Western blotting (phosphorylation status) and cell viability assays (MTT) .
- Structural analogs : Compare activity of 4-amino vs. 4-chloro derivatives to assess substituent effects .
- Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) to identify outliers or assay-specific biases .
Q. What strategies mitigate purification challenges for pyrrolo[2,3-d]pyrimidine intermediates?
- Methodological Answer :
- Recrystallization : Use ethanol-DMF (3:2 v/v) for high-purity crystals .
- Column chromatography : Optimize silica gel elution with ethyl acetate/hexane gradients (10–50%) .
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for polar byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
